molecular formula C16H10N4O3S2 B2601436 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide CAS No. 325978-35-6

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2601436
CAS RN: 325978-35-6
M. Wt: 370.4
InChI Key: LEWHFWJCRXQHGC-UHFFFAOYSA-N
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Description

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide” is a chemical compound with the molecular formula C16H10N4O3S2. It has an average mass of 370.406 Da and a monoisotopic mass of 370.019440 Da . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Molecular Structure Analysis

The molecular structure of “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide” includes a benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moiety, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide” are not detailed in the available resources, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Therefore, the future directions for “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide” could involve further exploration of its potential therapeutic applications and the development of more potent biologically active benzothiazole-based drugs.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-11-5-6-12-14(13(11)24-8)25-16(18-12)19-15(21)9-3-2-4-10(7-9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWHFWJCRXQHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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